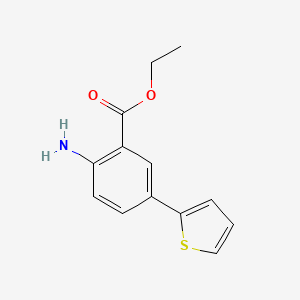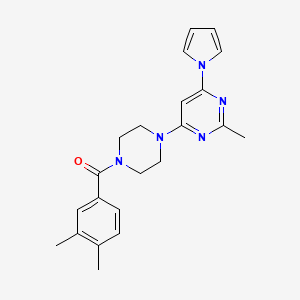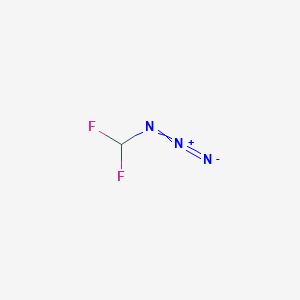
Azidodifluoromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethyl azide, with the chemical formula CHF₂N₃, is a fluorinated azide compound. It is typically provided as a 1.2 M solution in dimethoxyethane (DME). This compound is known for its utility as a building block in organic synthesis, particularly in the formation of N-difluoromethyl triazoles through cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of difluoromethyl azide generally involves the reaction of difluoromethyl halides with sodium azide. The reaction is typically carried out in an organic solvent such as dimethoxyethane (DME) under controlled temperature conditions to ensure the stability of the azide compound .
Industrial Production Methods: Industrial production of difluoromethyl azide follows similar synthetic routes but on a larger scale. The process involves careful handling and storage due to the compound’s potential hazards, including its flammability and toxicity .
Types of Reactions:
Cycloaddition Reactions: Difluoromethyl azide is prominently used in cycloaddition reactions, particularly the copper-catalyzed alkyne-azide cycloaddition (CuAAC) and enamine-mediated azide-ketone [3+2] cycloaddition.
Substitution Reactions: It can undergo substitution reactions where the azide group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Major Products:
N-Difluoromethyl Triazoles: These are the primary products formed from the cycloaddition reactions involving difluoromethyl azide.
Wissenschaftliche Forschungsanwendungen
Difluoromethyl azide has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism of action of difluoromethyl azide involves its participation in cycloaddition reactions. The azide group reacts with alkynes or ketones to form triazoles through a [3+2] cycloaddition mechanism. This reaction is facilitated by catalysts such as copper or by the presence of enamines .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl Azide: Similar in structure but contains an additional fluorine atom.
Benzyl Azide: Contains a benzyl group instead of the difluoromethyl group.
Sodium Azide: A simpler azide compound used in various chemical reactions.
Uniqueness: Difluoromethyl azide is unique due to its fluorinated nature, which imparts distinct chemical properties such as increased stability and reactivity in cycloaddition reactions. This makes it particularly valuable in the synthesis of fluorinated triazoles, which have applications in various fields .
Eigenschaften
IUPAC Name |
azido(difluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF2N3/c2-1(3)5-6-4/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTUUTFPCXREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.036 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
![2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
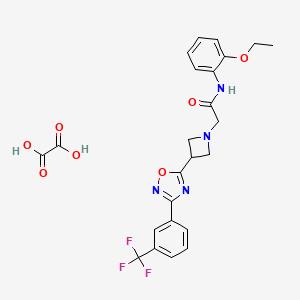
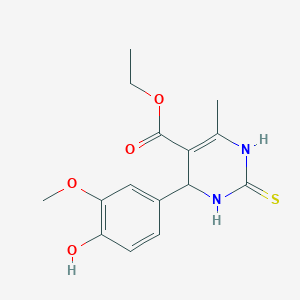
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
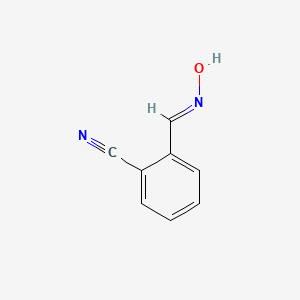

![N-(4-chlorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2769042.png)

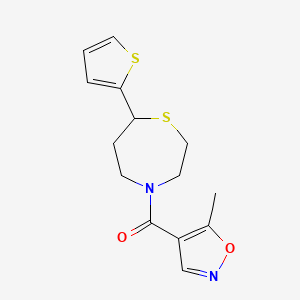
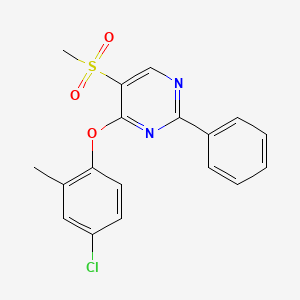
![(2Z)-2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]prop-2-enenitrile](/img/structure/B2769048.png)
